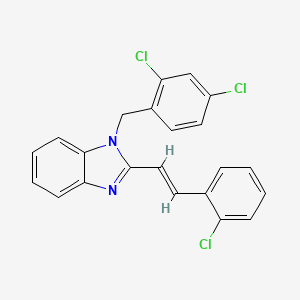
N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss various benzamide derivatives and their synthesis, which can provide insights into the general class of compounds to which the N-phenethyl derivative belongs. Benzamides are a significant class of compounds in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of benzamide derivatives often involves the use of starting materials that are readily available and possess functional groups that facilitate the formation of the amide bond. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides utilizes 4-aminophenazone, a non-steroidal anti-inflammatory drug, as a starting material . Similarly, the synthesis of N-(1-amino-2,2-dichloroethyl)benzamides involves the reaction of N-(2,2-dichlorovinyl)amides with primary or secondary alkylamines . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of an amide functional group attached to a benzene ring. The papers report on the X-ray structure characterization of such compounds, which often crystallize in specific space groups and exhibit intermolecular interactions such as hydrogen bonding and π-interactions . These structural features are crucial for the biological activity of the compounds and could be relevant for the N-phenethyl derivative as well.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions depending on their substituents. The papers describe reactions such as the formation of amides from the corresponding acids or acid chlorides and amines . Additionally, the electrophilic aromatic substitution reactions can be used to introduce different substituents on the benzene ring, which can alter the compound's physical, chemical, and biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The papers do not provide specific details on the properties of this compound, but they do discuss properties such as solubility, melting points, and spectroscopic data (IR, NMR, MS) for related compounds . These properties are essential for understanding the behavior of the compounds in biological systems and for their potential applications in drug development.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is involved in several synthesis processes. One such example includes its role in the synthesis of 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides, which are precursors of potential therapeutic compounds. The basic environment facilitates this synthesis process (Bozzo, Pujol, Solans, & Font‐Bardia, 2003). Additionally, its enantiomers are valuable for enantiospecific synthesis of various therapeutic agents, such as (S)-doxazosin mesylate and WB 4101. An amidase activity from Alcaligenes faecalis subsp. parafaecalis was discovered to efficiently produce enantiomerically pure 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, a key aspect for pharmaceutical applications (Mishra, Kaur, Sharma, & Jolly, 2016).
Potential Therapeutic Applications
This compound has shown promise in the development of therapeutic agents. For instance, benzodioxin derivatives like N-tert-butyl-N'-(3,5-dimethylbenzoyl)-1,3-benzodioxole-5-carbohydrazide have demonstrated high insecticidal activities, which could be superior to commercial insecticides (Sawada et al., 2003). Moreover, the synthesis of various benzodioxin-6-yl-benzenesulfonamide derivatives has been explored for their antibacterial potential and as potential therapeutic agents for inflammatory ailments (Abbasi et al., 2017).
Enzyme Inhibition and Biofilm Inhibition
In terms of enzyme inhibition, N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides synthesized in a study exhibited biofilm inhibitory action against Escherichia coli and Bacillus subtilis. This indicates potential applications in addressing bacterial biofilms, a significant challenge in medical and industrial contexts (Abbasi, Zeb, Rehman, Siddiqui, Shah, Shahid, & Fatima, 2020).
Pharmacological Properties
This compound derivatives have also been investigated for various pharmacological properties. For example, studies have identified N-(4-pyridyl) substituted benzodioxan derivatives as central stimulants, with specific derivatives exhibiting antiarrhythmic properties and sedative effects (Yen, Sigg, & Warner, 1963).
Safety and Hazards
Specific safety and hazard information for “N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide” was not found in the search results. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals and does not collect analytical data for this product .
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, suggesting a potential for diverse biological activity .
Mode of Action
It’s worth noting that similar compounds have shown inhibitory potential against certain enzymes .
Result of Action
Similar compounds have shown antibacterial and antifungal activities .
Propiedades
IUPAC Name |
N-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-17(18-11-10-13-6-2-1-3-7-13)16-12-20-14-8-4-5-9-15(14)21-16/h1-9,16H,10-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFBNCWOWNHDMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666247 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

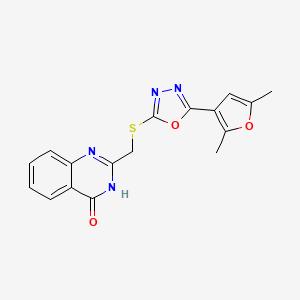

![Dibenz[c,h]acridinium, 14-(4-ethoxy-4-oxobutyl)-5,6,8,9-tetrahydro-7-phenyl-, 1,1,1-trifluoromethanesulfonate (1:1)](/img/structure/B2505205.png)
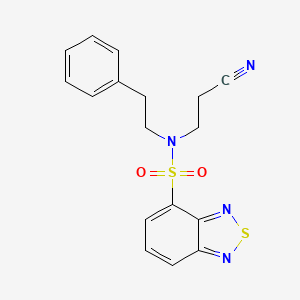
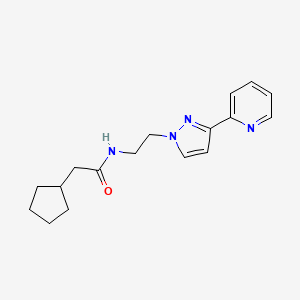
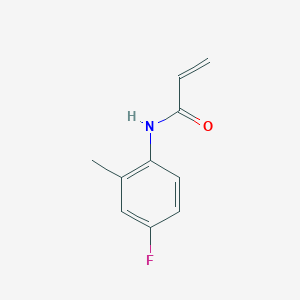
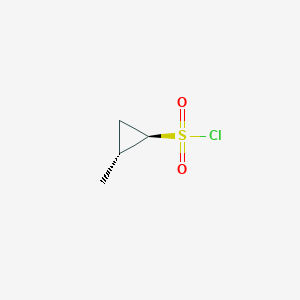
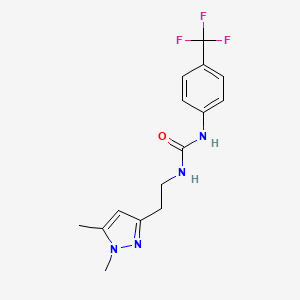
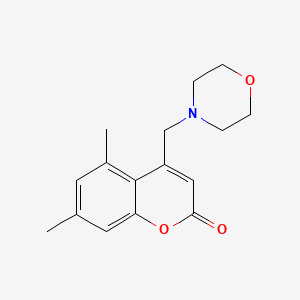
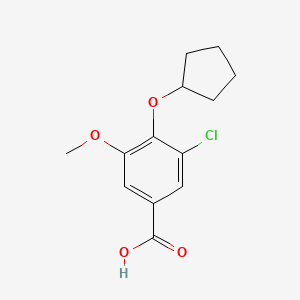

![N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2505217.png)

